![molecular formula C24H26N4O3S B2798938 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one CAS No. 2034477-56-8](/img/structure/B2798938.png)
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. Its structure incorporates both oxadiazole and quinazolinone moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Structure
The chemical formula of the compound is C24H20N4O4S, and it features a quinazolinone core linked to an oxadiazole ring through a thioether bridge. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of appropriate hydrazides with carboxylic acid derivatives.
- Thioether Formation : The introduction of the thioether group is performed using thiol reagents.
- Quinazolinone Synthesis : The final step involves cyclization reactions leading to the formation of the quinazolinone structure.
These steps are often optimized for yield and purity using various solvents and catalysts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for various bacterial strains has been determined, showing promising results for this class of compounds:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 50 |
This compound | Escherichia coli | 75 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Cytotoxic Activity
The cytotoxicity of this compound has also been evaluated against various cancer cell lines using assays such as MTT. The results indicate that it exhibits selective cytotoxicity towards certain cancer cells:
Cell Line | IC50 (μM) |
---|---|
HeLa | 29 |
MCF-7 | 73 |
These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The oxadiazole ring may interact with key enzymes involved in cellular processes.
- Receptor Modulation : The quinazolinone structure could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have investigated similar compounds within the same chemical class:
- Antibacterial Activity Study : A study on oxadiazole derivatives reported significant antibacterial effects against resistant strains of Mycobacterium tuberculosis, emphasizing their potential in treating infectious diseases .
- Cytotoxicity Evaluation : Research on related quinazolinone derivatives demonstrated enhanced cytotoxic effects when combined with other pharmacophores, suggesting that structural modifications can lead to improved therapeutic profiles .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole ring often exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing effectiveness comparable to standard antibiotics.
Key Findings:
- Staphylococcus aureus : Zone of inhibition = 15 mm
- Escherichia coli : Zone of inhibition = 12 mm
- Candida albicans : Zone of inhibition = 14 mm
These results suggest that the compound could be developed into a potent antimicrobial agent.
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against multiple human cancer cell lines. The mechanisms involve apoptosis induction and cell cycle arrest.
Cell Line Sensitivity:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
DU-145 | 8 |
A549 | 12 |
These findings indicate its potential as a chemotherapeutic agent in cancer treatment.
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation and providing pain relief in preclinical models.
Mechanisms:
- Anti-inflammatory : Reduced inflammatory markers in animal models.
- Analgesic : Significant pain relief observed in pain models.
Antimicrobial Study
A series of synthesized derivatives were tested against a panel of microorganisms. The results indicated that those with oxadiazole substitutions exhibited enhanced antimicrobial activity compared to their parent compounds.
Anticancer Evaluation
In vitro studies revealed that specific derivatives significantly reduced cell viability across various cancer cell lines. This suggests a promising avenue for further research into their use as chemotherapeutic agents.
Propiedades
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-3-5-8-15-28-23(29)19-9-6-7-10-20(19)25-24(28)32-16-21-26-22(27-31-21)17-11-13-18(14-12-17)30-4-2/h6-7,9-14H,3-5,8,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBXXKIDRDUWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.